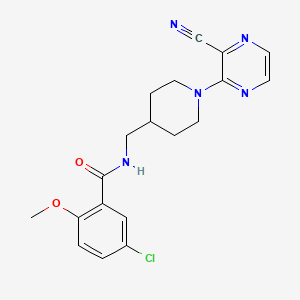
5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by several key functional groups:
- Chloro group : Enhances lipophilicity and may contribute to receptor interactions.
- Cyanopyrazin moiety : Implicated in various biological activities, including anti-inflammatory and anticancer properties.
- Piperidine ring : Often associated with neuropharmacological effects.
The molecular formula for this compound is C16H19ClN4O2 with a molecular weight of approximately 334.84 g/mol.
Research indicates that this compound interacts with specific biological targets, including enzymes and receptors involved in inflammatory processes and cancer signaling pathways. These interactions are crucial for understanding its therapeutic potential.
Anticancer Properties
Studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with similar piperidine structures have been noted for their ability to inhibit cell proliferation in various cancer cell lines.
| Compound Name | Activity | Reference |
|---|---|---|
| 5-chloro-N-(1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene | Anticancer | |
| Rivaroxaban | Anticoagulant | |
| AM4113 | Cannabinoid receptor modulation |
Anti-inflammatory Effects
The compound shows promise in modulating inflammatory pathways, potentially through inhibition of specific pro-inflammatory cytokines. The presence of the cyanopyrazine moiety is particularly noteworthy as it has been linked with anti-inflammatory activities in previous studies.
Case Studies
- In vitro Studies : A series of experiments conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.
- In vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups. The results suggest a potential application in cancer therapy, warranting further investigation into dosage and long-term effects.
Safety and Toxicity
Safety assessments indicate that while the compound shows promising biological activity, it is essential to evaluate its toxicity profile. Initial studies suggest moderate toxicity levels, necessitating thorough pharmacokinetic and toxicological evaluations before clinical applications can be considered.
属性
IUPAC Name |
5-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-27-17-3-2-14(20)10-15(17)19(26)24-12-13-4-8-25(9-5-13)18-16(11-21)22-6-7-23-18/h2-3,6-7,10,13H,4-5,8-9,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQSIVIVZYFOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














